L-Valyl-L-alanylglycyl-L-threonine
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Overview
Description
L-Valyl-L-alanylglycyl-L-threonine is a peptide compound composed of the amino acids valine, alanine, glycine, and threonine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-alanylglycyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-alanylglycyl-L-threonine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like threonine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HATU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of threonine can lead to the formation of hydroxythreonine.
Scientific Research Applications
L-Valyl-L-alanylglycyl-L-threonine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Valyl-L-alanylglycyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and metabolism.
Comparison with Similar Compounds
Similar Compounds
- L-Valyl-L-alanylglycyl-L-serine
- L-Valyl-L-alanylglycyl-L-cysteine
- L-Valyl-L-alanylglycyl-L-asparagine
Uniqueness
L-Valyl-L-alanylglycyl-L-threonine is unique due to the presence of threonine, which has a hydroxyl group that can participate in hydrogen bonding and other interactions, enhancing its biological activity and stability compared to similar peptides.
Properties
CAS No. |
798540-89-3 |
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Molecular Formula |
C14H26N4O6 |
Molecular Weight |
346.38 g/mol |
IUPAC Name |
(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C14H26N4O6/c1-6(2)10(15)13(22)17-7(3)12(21)16-5-9(20)18-11(8(4)19)14(23)24/h6-8,10-11,19H,5,15H2,1-4H3,(H,16,21)(H,17,22)(H,18,20)(H,23,24)/t7-,8+,10-,11-/m0/s1 |
InChI Key |
RHMOBOQOIJHYHU-OEIWMXHLSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)O)N |
Origin of Product |
United States |
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